1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Overview
Description
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-(phenylsulfonyl)indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically proceeds under mild conditions, yielding the desired aldehyde product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(Phenylsulfonyl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The phenylsulfonyl group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(Phenylsulfonyl)indole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: The carboxylic acid derivative of the aldehyde compound, which has different reactivity and applications.
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different chemical behavior and applications.
Uniqueness: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both the phenylsulfonyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-(benzenesulfonyl)indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOBVXBWUGTTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379902 | |
Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-23-2 | |
Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde?
A1: A defining characteristic of this molecule is the non-planar orientation of the phenyl ring and the indole system. This is evident from the dihedral angle between these two moieties, which is reported as 76.24° []. This non-planar arrangement can significantly influence the molecule's interactions with other molecules and its potential biological activity.
Q2: How does the presence of a chlorine atom at the 3-position of the indole ring affect the structure of this compound?
A2: The addition of a chlorine atom in 3-Chloro-1-phenylsulfonyl-1H-indole-2-carbaldehyde does not drastically alter the overall conformation. The dihedral angle between the phenyl and indole rings remains similar at 78.3° []. This suggests that the chlorine atom's steric and electronic effects do not significantly perturb the preferred conformation.
Q3: What type of intermolecular interactions stabilize the crystal packing of these indole derivatives?
A3: The research highlights the role of weak intermolecular interactions in the solid-state packing of these compounds. Specifically, C—H⋯O hydrogen bonding interactions are identified as the primary stabilizing force in the crystal lattice of both 3-Chloro-1-phenylsulfonyl-1H-indole-2-carbaldehyde [] and 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde []. These interactions contribute to the stability and arrangement of molecules within the crystal structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.